molecular formula C18H15FN2O4 B12166527 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B12166527
M. Wt: 342.3 g/mol
InChI Key: JCPHBSBXPBYVQO-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with a unique structure that combines a fluorophenyl group, a pyridinylamino group, and a hydroxymethyl group attached to a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyranone core, followed by the introduction of the fluorophenyl and pyridinylamino groups through nucleophilic substitution reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Purification steps such as recrystallization or chromatography are also crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyranone ring can be reduced to form a dihydropyranone derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of dihydropyranone derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyridinylamino group can participate in hydrogen bonding and other interactions. The hydroxymethyl group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: Shares the fluorophenyl and pyridinyl groups but has a different core structure.

    2-(pyridin-2-yl)pyrimidine derivatives: Contains the pyridinyl group and exhibits similar biological activities.

Uniqueness

2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of functional groups and the presence of the pyranone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

2-[(4-fluorophenyl)-(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C18H15FN2O4/c19-12-6-4-11(5-7-12)16(21-15-3-1-2-8-20-15)18-17(24)14(23)9-13(10-22)25-18/h1-9,16,22,24H,10H2,(H,20,21)

InChI Key

JCPHBSBXPBYVQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC=C(C=C2)F)C3=C(C(=O)C=C(O3)CO)O

Origin of Product

United States

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